molecular formula C11H15NO4S B2856658 tert-butyl 3-sulfamoylbenzoate CAS No. 103856-21-9

tert-butyl 3-sulfamoylbenzoate

Katalognummer: B2856658
CAS-Nummer: 103856-21-9
Molekulargewicht: 257.3
InChI-Schlüssel: AWLHDQBQCCRNJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(Tert-butoxycarbonyl)benzenesulfonamide” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds like “3-(Tert-butoxycarbonyl)benzenesulfonamide” often involves the use of Boc-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The molecular structure of “3-(Tert-butoxycarbonyl)benzenesulfonamide” includes a benzenesulfonamide core with a tert-butoxycarbonyl protecting group .


Chemical Reactions Analysis

The Boc group in “3-(Tert-butoxycarbonyl)benzenesulfonamide” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for further reactions with the exposed amine group .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Carbonic Anhydrase Inhibitors : 3-(Tert-butoxycarbonyl)benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrase IX (CA-IX), a target for the detection of hypoxic solid tumors. These compounds showed high binding affinity in hypoxic CA-IX expressing cells, suggesting their potential for molecular imaging of tumor hypoxia (Lu et al., 2013).
  • Antimetastatic Activity : Ureido-substituted benzenesulfonamides have shown significant inhibition of carbonic anhydrases I, II, IX, and XII, with some derivatives demonstrating antimetastatic activity in breast cancer models. This indicates their utility in developing novel antimetastatic drugs (Pacchiano et al., 2011).

Organic Synthesis Applications

  • Cross-Coupling Reactions : Studies have demonstrated the reactivity of benzenesulfonamide derivatives in oxidative cross-coupling reactions, producing various sulfonamide-containing compounds. These reactions are significant for constructing complex molecules with potential pharmacological activities (Miura et al., 1998).
  • Cyclization Reactions : The treatment of N-aryl-N-tert-butoxycarbonyl-o-toluenesulfonamides with tert-butyllithium has been shown to yield dihydrobenzisothiazole dioxides, indicating a method for synthesizing novel heterocyclic structures (Takahashi et al., 2003).

Materials Science Applications

  • Photoresist Development : 4-(Tert-butoxycarbonyloxy)benzyl p-toluenesulfonates, related to 3-(Tert-butoxycarbonyl)benzenesulfonamide, have been synthesized as acid amplifiers for chemically amplified photoresists, aiming to improve photosensitivity in photoimaging materials. This application underscores the role of sulfonamide derivatives in developing advanced materials for the electronics industry (Ito & Ichimura, 2000).

Safety and Hazards

“3-(Tert-butoxycarbonyl)benzenesulfonamide” may be irritating to skin, eyes, and the respiratory system. It may have harmful effects if inhaled or swallowed .

Zukünftige Richtungen

The use of Boc-protected amino acids in the synthesis of compounds like “3-(Tert-butoxycarbonyl)benzenesulfonamide” has been suggested as a way to expand the applicability of amino acid ionic liquids (AAILs) in organic synthesis . This could open up new possibilities for the synthesis of more potent therapeutic candidates with higher potency and fewer side effects .

Eigenschaften

IUPAC Name

tert-butyl 3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)17(12,14)15/h4-7H,1-3H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLHDQBQCCRNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfuric acid (conc., 498 μL, 9.06 mmol) was added to a suspension of MgSO4 (4.36 g, 36.22 mmol) in CH2Cl2 (36 mL). The reaction mixture was stirred for 15 minutes, treated with 3-chlorosulfonyl-benzoic acid (Aldrich, 2 g, 9.06 mmol) and 2-methyl-propan-2-ol (anhydrous, 4.33 mL, 45.27 mmol), capped tightly, and stirred overnight at room temperature. The next day, the mixture was cooled to 0° C., treated with 7N NH3 in methanol (Aldrich, 40 mL) dropwise, and stirred for 30 minutes. The solvents were removed in vacuo and the crude was dissolved in ethyl acetate and saturated NaHCO3. The organic layer was washed with saturated NaHCO3, water, and brine, dried over MgSO4, filtered, and concentrated in vacuo to afford the title compound as a white solid (1 g, 42.9% yield). 1H-NMR (CDCl3): δ 8.51-8.53 (m, 1H), 8.20-8.21 (m, 1H), 8.08-8.11 (m, 1H), 7.57-7.62 (m, 1H), 5.09 (bs, 2H), and 1.61 (s, 9H).
Quantity
498 μL
Type
reactant
Reaction Step One
Name
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
42.9%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.